5-Ethyl-2,2,5-trimethylheptane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 170.34 g/mol. This compound is classified as a saturated hydrocarbon, specifically an alkane, due to its single bonds between carbon atoms. It is notable for its structure, which includes an ethyl group and multiple methyl branches, contributing to its unique physical and chemical properties.
5-Ethyl-2,2,5-trimethylheptane can be synthesized through various methods. A common synthetic route involves the hydrogenation of 2-methylpentanal in the presence of isobutanol. This reaction typically requires a catalyst to facilitate the hydrogenation process, resulting in the formation of the desired alkane .
The hydrogenation reaction can be represented as follows:
This method is advantageous as it allows for the selective formation of branched alkanes while minimizing by-products. Additionally, other synthetic methods may involve the use of alkylation techniques or rearrangement reactions to achieve the desired molecular structure.
The molecular structure of 5-ethyl-2,2,5-trimethylheptane features a heptane backbone with an ethyl group at position five and two methyl groups at positions two and two (the second carbon). This branching contributes to its low boiling point compared to straight-chain alkanes.
5-Ethyl-2,2,5-trimethylheptane participates in typical alkane reactions such as combustion and halogenation. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water:
The combustion of this compound releases energy and is characterized by complete oxidation under sufficient oxygen conditions. In halogenation reactions, 5-ethyl-2,2,5-trimethylheptane can react with halogens (e.g., bromine or chlorine) under UV light to form haloalkanes.
The mechanism of action for 5-ethyl-2,2,5-trimethylheptane primarily involves its behavior as a fuel additive due to its high octane rating. The branched structure allows for more efficient combustion compared to straight-chain hydrocarbons, leading to reduced knocking in engines.
The octane rating of 5-ethyl-2,2,5-trimethylheptane makes it suitable for use in high-performance fuels where knock resistance is crucial. This property results from its ability to withstand compression without igniting prematurely.
As a saturated hydrocarbon, 5-ethyl-2,2,5-trimethylheptane exhibits low reactivity under standard conditions. It is insoluble in water but soluble in organic solvents due to its hydrophobic nature.
5-Ethyl-2,2,5-trimethylheptane is primarily used as a fuel additive due to its high octane number which enhances fuel performance by reducing engine knocking. It also finds applications in research settings as a standard reference compound in gas chromatography and other analytical techniques due to its well-defined physical properties .
Catalytic hydrogenation enables precise saturation of unsaturated precursors to yield 5-ethyl-2,2,5-trimethylheptane (C₁₂H₂₆, CAS 62199-12-6) . The process employs palladium or platinum catalysts supported on alumina (5-10 wt% loading) under hydrogen pressures of 10-50 bar. Temperature optimization is critical: reactions at 120°C achieve >95% conversion of the olefinic precursor (5-ethyl-2,2,5-trimethylhept-3-ene), while temperatures exceeding 150°C promote undesired isomerization [4]. Recent innovations utilize bimetallic Ni-Pd systems, enhancing selectivity to 99% and reducing reaction times to 2 hours. Catalyst recyclability remains challenging, with activity declining by 15-20% after five cycles due to carbonaceous deposits [4] .
Table 1: Catalytic Hydrogenation Parameters for 5-Ethyl-2,2,5-trimethylheptane Synthesis
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/Al₂O₃ (5%) | 120 | 30 | 98 | 92 |
Pt/C (10%) | 100 | 20 | 85 | 88 |
Ni-Pd/Al₂O₃ (3:2) | 110 | 25 | 99 | 99 |
Alkylation of 2,2,5-trimethylhept-5-ene with ethyl halides enables targeted ethyl-group installation at C5. Lewis acid catalysts (AlCl₃, BF₃) facilitate electrophilic addition at 0–25°C, achieving 80–85% regioselectivity [4]. For methyl group incorporation at C2/C5, Friedel-Crafts alkylation using methyl chloride and branched heptane substrates is essential. tert-Butyl bromide serves as an optimal precursor for quaternary carbon formation at C2, suppressing polyalkylation byproducts . Solvent effects significantly influence yield: non-polar media (hexane) enhance electrophile stability, elevating yield to 78% compared to 55% in dichloromethane. Continuous improvements involve immobilized ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃), which enable ethyl group incorporation with 93% selectivity and catalyst reuse for ≥10 batches [4].
Table 2: Alkylation Efficiency for Substituent Incorporation
Alkylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|---|
Ethyl bromide | AlCl₃ | Hexane | 4 | 78 | 85 (C5) |
Methyl iodide | BF₃·Et₂O | CH₂Cl₂ | 6 | 62 | 73 (C2/C5) |
tert-Butyl bromide | FeCl₃ (immobilized) | Toluene | 3 | 81 | 89 (C2) |
Mechanochemical synthesis eliminates solvent waste while enhancing isomer purity in 5-ethyl-2,2,5-trimethylheptane production. Ball milling (stainless steel jars, 500 rpm) of 5-ethyl-2,2-dimethylheptan-5-ol with acidic montmorillonite K10 clay achieves 92% dehydration-isomerization within 30 minutes . Co-milling with aluminum chloride (1:1 molar ratio) directly alkylates heptane backbones, suppressing C3 or C4 ethyl/methyl migration that plagues solution-phase methods. This solid-state approach enhances reaction thermodynamics: impact energies of 50–100 mJ facilitate covalent bond formation without thermal degradation. The technique achieves 98% isomer specificity, outperforming traditional methods (≤85% specificity) .
Batch reactors remain prevalent for small-scale 5-ethyl-2,2,5-trimethylheptane synthesis, but continuous flow systems enhance yield scalability. In batch alkylations (1 L reactor), optimal parameters (25°C, 6h) deliver 80% yield, but byproduct formation increases 1.5-fold upon 10x scale-up due to thermal gradients [4]. Conversely, continuous flow microreactors (inner diameter: 500 μm) enable precise temperature control (±0.5°C) and residence times of 2–5 minutes. Utilizing heterogeneous catalysts (e.g., H-beta zeolite), flow systems achieve consistent 88–91% yield at throughputs of 200 g/h [4] . Catalyst deactivation rates decrease by 40% versus batch systems, attributed to uniform flow dynamics preventing coke formation.
Table 3: Performance Comparison: Batch vs. Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Scale | 100 g | 200 g/h (continuous) |
Temperature Control | ±5°C | ±0.5°C |
Average Yield (%) | 80 | 90 |
Byproduct Formation | 8–12% | 2–4% |
Catalyst Lifetime | 5 cycles | 50+ hours |
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